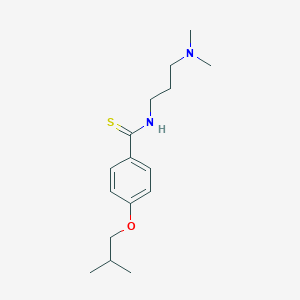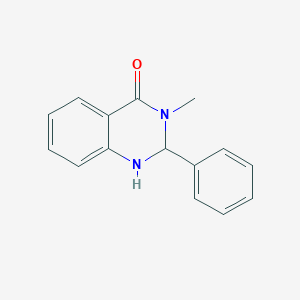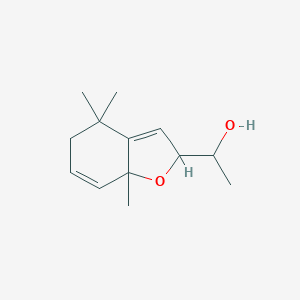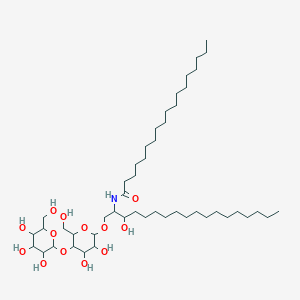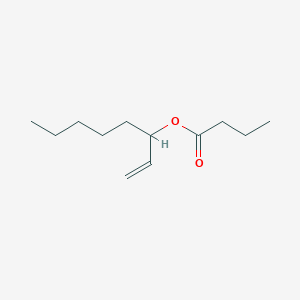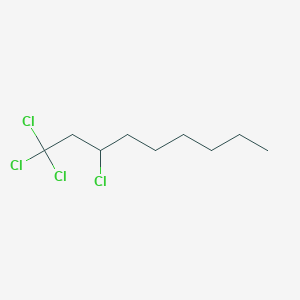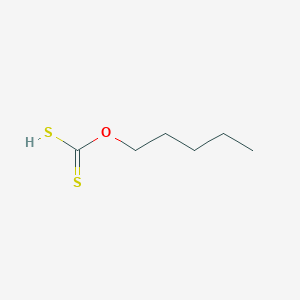
Pentoxymethanedithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentoxymethanedithioic acid (PMDTA) is a chemical compound with the molecular formula C6H10O4S2. It is a versatile reagent that is widely used in organic synthesis, and its unique properties make it an important tool for researchers in a variety of fields. In
Mecanismo De Acción
Pentoxymethanedithioic acid functions as a bidentate ligand for metal catalysts, forming stable complexes that can be used to catalyze a variety of chemical reactions. The sulfur atoms in this compound are electron-rich, which makes them ideal for coordinating with metal ions. The resulting complexes are highly stable and can be used in a variety of reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. This compound is not expected to have any significant effects on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentoxymethanedithioic acid has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. This compound is also highly soluble in a variety of solvents, which makes it a versatile tool for researchers. However, this compound can be air-sensitive and must be stored under inert conditions to prevent degradation.
Direcciones Futuras
There are several future directions for research on Pentoxymethanedithioic acid. One area of interest is the development of new metal catalysts that use this compound as a ligand. Another area of interest is the use of this compound in the production of new pharmaceuticals and agrochemicals. Additionally, there is potential for this compound to be used in the development of new materials with unique properties. Further research is needed to fully explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a versatile reagent that has a wide range of applications in organic synthesis. Its unique properties make it an important tool for researchers in a variety of fields. While there is still much to be learned about this compound, its potential for use in the development of new catalysts, pharmaceuticals, and materials make it an exciting area of research.
Métodos De Síntesis
Pentoxymethanedithioic acid is typically synthesized by reacting dimethylamine with carbon disulfide in the presence of formaldehyde. The resulting product is then treated with hydrogen peroxide to yield this compound. This synthesis method is relatively simple and yields high purity this compound.
Aplicaciones Científicas De Investigación
Pentoxymethanedithioic acid is widely used in organic synthesis as a ligand for various metal catalysts. It is also used as a reducing agent and a stabilizer for radicals. In addition, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Propiedades
Número CAS |
123-97-7 |
|---|---|
Fórmula molecular |
C6H12OS2 |
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
pentoxymethanedithioic acid |
InChI |
InChI=1S/C6H12OS2/c1-2-3-4-5-7-6(8)9/h2-5H2,1H3,(H,8,9) |
Clave InChI |
QWENMOXLTHDKDL-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=S)S |
SMILES canónico |
CCCCCOC(=S)S |
Otros números CAS |
123-97-7 |
Números CAS relacionados |
2720-73-2 (potassium salt) 7607-99-0 (hydrochloride salt) |
Sinónimos |
amylxanthane amylxanthane, potassium salt amylxanthane, sodium salt pentylxanthane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



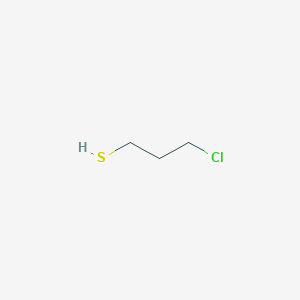
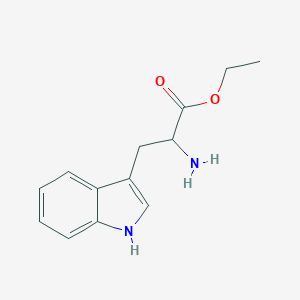
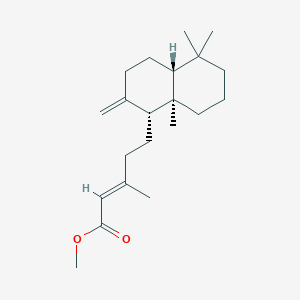
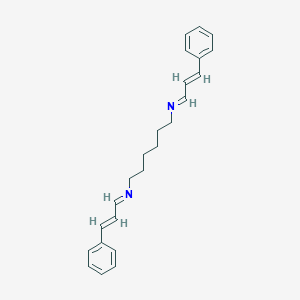
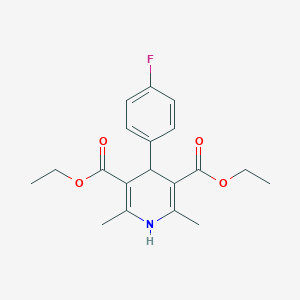
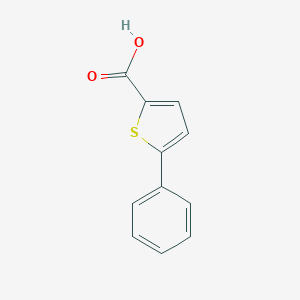
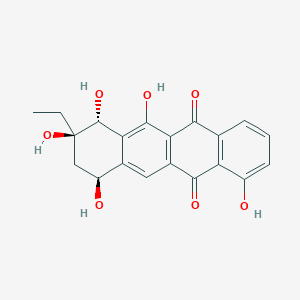
![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
